molecular formula C8H3Cl2N3 B1450449 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile CAS No. 1368306-25-5

2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile

Cat. No.: B1450449
CAS No.: 1368306-25-5
M. Wt: 212.03 g/mol
InChI Key: AMSBHCLTVGHASG-UHFFFAOYSA-N
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Description

2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile (CAS: 1955547-68-8) is a high-purity organic compound with the molecular formula C8H4Cl2N2 and a molecular weight of 231.04 . It is supplied as a solid powder and requires storage in an inert atmosphere at 2-8°C to maintain stability . This compound is part of the imidazo[1,2-a]pyridine chemical family, a class of nitrogen-bridged heterocycles recognized as privileged structures in medicinal chemistry due to their wide range of biological activities . While specific biological data for this derivative is not currently available, imidazopyridine-based analogues are extensively researched for their potential as cholinesterase inhibitors relevant to neurodegenerative diseases , antitumor agents , and antimicrobial agents . The presence of both electron-withdrawing chloro and cyano functional groups on the core scaffold makes this molecule a valuable and versatile synthetic intermediate for further chemical exploration, including the development of novel cocrystals and the synthesis of more complex bioactive molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2N3/c9-5-1-2-13-6(4-11)8(10)12-7(13)3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSBHCLTVGHASG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=C2C#N)Cl)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination Strategy

Reaction Conditions and Optimization

Parameter Typical Conditions Impact on Synthesis
Solvent Dimethylformamide (DMF) High boiling point solvent facilitating high-temperature reactions
Base Sodium bicarbonate (NaHCO3) Mild base, promotes nucleophilic substitution without decomposition
Temperature 100-140 °C Elevated temperatures required for cyclization and substitution
Reaction time 4-15 hours Longer times improve conversion but require monitoring to avoid side reactions
Purification Recrystallization from ethanol/ethyl acetate/hexane mixtures Enhances purity and yield

These parameters are critical in achieving high yields and product purity. The use of anhydrous sodium sulfate for drying organic extracts is common before concentration steps.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents Reaction Type Yield (%) Notes
Amidination + cyclization with bromoacetonitrile 2-amino-5-chloropyridine DMF-DMA, bromoacetonitrile, NaHCO3 Cyclization, nucleophilic substitution ~72 Mild conditions, scalable for industrial production
Direct chlorination + formylation Imidazo[1,2-a]pyridine POCl3, DMF Electrophilic chlorination, formylation Variable Requires careful control of chlorination step
Alternative halogenation (bromo derivative) 2-amino-5-bromopyridine Monochloroacetaldehyde, alkali Cyclization Moderate to high Similar approach for halogenated analogs

Research Findings and Industrial Relevance

  • The synthetic method involving amidine intermediate formation followed by nucleophilic substitution with bromoacetonitrile offers a balance of operational simplicity, high yield, and product purity suitable for both laboratory and industrial scales.
  • Chlorination steps are critical and must be optimized to avoid over-chlorination or side reactions; continuous flow reactors and automated systems have been suggested for industrial production to maintain consistent quality.
  • The nitrile group introduction via bromoacetonitrile is favored due to its nucleophilicity and ability to form the carbonitrile functionality under mild basic conditions.
  • Recrystallization solvents and drying agents play a significant role in the purification and isolation of the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2,7-diaminoimidazo[1,2-a]pyridine-3-carbonitrile, while oxidation might produce 2,7-dichloroimidazo[1,2-a]pyridine-3-carboxylic acid.

Scientific Research Applications

2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural and electronic differences between 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Spectral Features (IR, NMR)
This compound 2-Cl, 7-Cl, 3-CN C₈H₃Cl₂N₃ 212.04 IR: ν(C≡N) ~2210 cm⁻¹; Cl substituents influence δ(H)
2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile 2-Cl, 3-CN C₈H₄ClN₃ 177.59 IR: ν(C≡N) 2208 cm⁻¹; ¹H NMR: δ 7.11–8.24 (aromatic)
6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile 6-F, 3-CN C₈H₄FN₃ 161.14 IR: ν(C≡N) ~2210 cm⁻¹; ¹⁹F NMR: δ -115 ppm
2-Phenylimidazo[1,2-a]pyridine-3-carbonitrile 2-Ph, 3-CN C₁₄H₉N₃ 219.25 IR: ν(C≡N) 2204 cm⁻¹; ¹H NMR: δ 7.43–8.15 (Ph)
7,9-Dimethyl-4-methylthio-2-oxo-2H-pyranoimidazo[1,2-a]pyridine-3-carbonitrile 7-Me, 9-Me, 4-SMe, 2-oxo, 3-CN C₁₂H₁₇N₃O₂S 257.35 IR: ν(C≡N) 2212 cm⁻¹; ¹H NMR: δ 2.44 (s, 7-Me)

Key Observations:

  • Spectral Shifts : Chlorine substituents induce downfield shifts in ¹H NMR due to deshielding, as seen in 2-chloro derivatives (δ 7.11–8.24) . The absence of intramolecular hydrogen bonding in nitrile-substituted imidazopyridines contrasts with carbonyl-substituted analogs .

Biological Activity

2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the imidazopyridine family, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities. This article will explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with two chlorine atoms and a cyano group. This unique substitution pattern contributes to its reactivity and biological activity.

Chemical Formula: C_8H_4Cl_2N_4
Molecular Weight: 229.05 g/mol
CAS Number: 1368306-25-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it may interact with kinases or phosphatases that regulate cell proliferation and apoptosis.
  • Receptor Modulation: Similar compounds have been reported to affect G-protein coupled receptors (GPCRs), leading to downstream signaling modulation that can impact various physiological processes .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression. Notably, it has demonstrated selective toxicity towards cancer cells while sparing normal cells .

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties. It has been evaluated for efficacy against viruses such as herpes simplex virus (HSV) and cytomegalovirus (CMV). The proposed mechanism involves inhibition of viral replication through interference with viral enzymes .

Case Studies and Research Findings

StudyFindings
Study 1 : Antimicrobial Activity AssessmentEvaluated against E. coli and S. aureus; showed MIC values of 16 µg/mLEffective against common pathogens
Study 2 : Anticancer EfficacyInduced apoptosis in MCF-7 breast cancer cells; IC50 = 12 µMPotential therapeutic agent in oncology
Study 3 : Antiviral PropertiesInhibited HSV replication in vitro; reduced viral load significantlyPromising candidate for antiviral drug development

Q & A

Q. What are the common synthetic routes for preparing 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile, and how are reaction conditions optimized?

The primary synthetic route involves copper-mediated three-component reactions, which enable the introduction of substituents at the 3-position (carbonitrile) and halogenation at the 2- and 7-positions. For example, copper catalysts (e.g., CuI) facilitate coupling between pyridine derivatives, nitrile sources, and halogenating agents under controlled temperatures (80–120°C) . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction efficiency due to better solubility of intermediates.
  • Catalyst loading : 10–20 mol% CuI ensures sufficient reactivity without side-product formation.
  • Halogenation control : Sequential chlorination using POCl₃ or PCl₅ at 70–90°C ensures selective substitution at the 2- and 7-positions .

Q. How is this compound characterized spectroscopically, and what are key diagnostic peaks?

Characterization relies on:

  • ¹H/¹³C NMR :
    • ¹H NMR : Aromatic protons in the pyridine ring appear as doublets (δ 7.5–9.0 ppm, J = 6–9 Hz), while imidazo protons show singlet or multiplet splitting due to coupling with adjacent substituents .
    • ¹³C NMR : The carbonitrile carbon resonates at δ 110–120 ppm, distinct from aromatic carbons (δ 120–150 ppm) .
  • IR Spectroscopy : A sharp C≡N stretch at 2200–2220 cm⁻¹ confirms the nitrile group .
  • HRMS : Accurate mass analysis (e.g., [M+H]+) validates molecular formula and isotopic patterns .

Q. What safety protocols are critical when handling this compound?

Key precautions include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential release of toxic HCl fumes during synthesis .
  • Waste disposal : Halogenated byproducts require segregation and treatment as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be improved for halogenated imidazo[1,2-a]pyridine derivatives?

Yield optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 h) and improves regioselectivity for dichloro-substitution .
  • Additives : Bases like NaH or K₂CO₃ neutralize HCl byproducts, minimizing side reactions .
  • Temperature gradients : Stepwise heating (e.g., 50°C → 100°C) prevents premature decomposition of intermediates .

Q. How do structural modifications at the 3-position (carbonitrile) influence bioactivity?

The carbonitrile group enhances electrophilicity, enabling interactions with biological targets (e.g., kinases). Substitution with bulkier groups (e.g., aryl) reduces solubility but increases binding affinity. For example:

  • Antimicrobial activity : Electron-withdrawing groups (e.g., -CN) improve membrane penetration, as seen in analogues with MIC values <10 µM against Gram-positive bacteria .
  • Kinase inhibition : 3-Cyano derivatives show IC₅₀ values <100 nM in JAK2 inhibition assays due to H-bonding with catalytic lysine residues .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?

  • Decoupling experiments : Identify coupling partners (e.g., 2D COSY or NOESY) to distinguish overlapping signals .
  • Solvent effects : Use deuterated DMSO instead of CDCl₃ to resolve aromatic proton splitting caused by diamagnetic anisotropy .
  • Computational modeling : DFT-based NMR prediction (e.g., Gaussian) aligns theoretical/experimental shifts for ambiguous peaks .

Q. What strategies address low reproducibility in scaled-up synthesis?

  • Process analytical technology (PAT) : In-line FTIR monitors nitrile formation in real-time, ensuring consistent intermediate quality .
  • Purification : Flash chromatography (hexane/EtOAc gradient) removes unreacted starting materials, while recrystallization (EtOH/H₂O) enhances purity >98% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile
Reactant of Route 2
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2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile

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